Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-
CAS No.: 72042-08-1
Cat. No.: VC17318454
Molecular Formula: C20H25N5S
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72042-08-1 |
|---|---|
| Molecular Formula | C20H25N5S |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 2-cyclohexyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-methylquinolin-4-yl)guanidine |
| Standard InChI | InChI=1S/C20H25N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H2,21,22,23,24,25) |
| Standard InChI Key | KREDTDIXTPXUHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NCCS4 |
Introduction
Structural Elucidation and Molecular Characteristics
The target compound features a guanidine core () substituted with three distinct moieties:
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N-Cyclohexyl group: A six-membered saturated hydrocarbon ring conferring lipophilicity and steric bulk.
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N'-(4,5-Dihydro-2-thiazolyl): A partially saturated thiazoline ring, which introduces conformational flexibility compared to aromatic thiazoles .
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N''-(2-Methyl-4-quinolinyl): A quinoline derivative with a methyl group at position 2, enhancing π-π stacking interactions in biological systems.
Molecular Formula and Physicochemical Properties
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Molecular Formula: (calculated based on structural analogs).
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Molecular Weight: ~365.5 g/mol.
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IUPAC Name: 2-Cyclohexyl-1-(2-methylquinolin-4-yl)-3-(4,5-dihydrothiazol-2-yl)guanidine.
Key Structural Comparisons
| Property | Target Compound | Analog (VC17283035) |
|---|---|---|
| Thiazole Saturation | 4,5-Dihydro (thiazoline) | Fully unsaturated (thiazole) |
| Quinoline Substituent | 2-Methyl | 6-Methyl |
| Molecular Weight | 365.5 g/mol | 365.5 g/mol |
The thiazoline ring’s partial saturation may reduce planarity, potentially altering binding kinetics compared to fully aromatic analogs .
Synthesis Pathways and Optimization
The synthesis of the target compound likely follows multi-step protocols similar to those for related guanidine derivatives .
Proposed Synthesis Route
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Thiazoline Ring Formation:
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Quinoline Moiety Preparation:
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Skraup synthesis or Friedländer annulation to introduce the 2-methyl-4-quinolinyl group.
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Guanidine Core Assembly:
Critical Reaction Conditions
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Catalysts: Lewis acids (e.g., ) enhance nucleophilic substitution at the guanidine core .
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Solvents: Polar aprotic solvents (e.g., DMF) facilitate intermediate stability.
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Temperature: Controlled heating (~80–100°C) to prevent side reactions.
Pharmacological Applications and Future Directions
Therapeutic Prospects
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Oncology: As a dual topoisomerase-kinase inhibitor, particularly in drug-resistant cancers.
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Antimicrobials: Broad-spectrum activity against Gram-positive pathogens.
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Neurology: Sigma receptor ligands for managing neuropathic pain or neurodegenerative diseases .
Challenges and Optimization Strategies
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